molecular formula C9H6BFNO B12593576 [2-(3-Cyano-4-fluorophenyl)ethenyl](hydroxy)boranyl CAS No. 872495-63-1

[2-(3-Cyano-4-fluorophenyl)ethenyl](hydroxy)boranyl

Cat. No.: B12593576
CAS No.: 872495-63-1
M. Wt: 173.96 g/mol
InChI Key: WIHCHCFIXYFTSJ-UHFFFAOYSA-N
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Description

2-(3-Cyano-4-fluorophenyl)ethenylboranyl: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4-fluorophenyl)ethenylboranyl typically involves the reaction of a boronic acid derivative with a cyano-fluorophenyl compound under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(3-Cyano-4-fluorophenyl)ethenylboranyl may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-fluorophenyl)ethenylboranyl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, amine-substituted compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Cyano-4-fluorophenyl)ethenylboranyl is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and molecular biology studies.

Medicine

In medicine, 2-(3-Cyano-4-fluorophenyl)ethenylboranyl is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-fluorophenyl)ethenylboranyl involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and fluorine groups contribute to its binding affinity and specificity, while the boranyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-4-chlorophenyl)ethenylboranyl
  • 2-(3-Cyano-4-bromophenyl)ethenylboranyl
  • 2-(3-Cyano-4-iodophenyl)ethenylboranyl

Uniqueness

Compared to its analogs, 2-(3-Cyano-4-fluorophenyl)ethenylboranyl exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it particularly valuable in various applications.

Conclusion

2-(3-Cyano-4-fluorophenyl)ethenylboranyl is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies and developments are likely to uncover even more uses for this intriguing compound.

Properties

CAS No.

872495-63-1

Molecular Formula

C9H6BFNO

Molecular Weight

173.96 g/mol

InChI

InChI=1S/C9H6BFNO/c11-9-2-1-7(3-4-10-13)5-8(9)6-12/h1-5,13H

InChI Key

WIHCHCFIXYFTSJ-UHFFFAOYSA-N

Canonical SMILES

[B](C=CC1=CC(=C(C=C1)F)C#N)O

Origin of Product

United States

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